molecular formula C7H14 B13815229 2-Ethyl-1-pentene CAS No. 3404-71-5

2-Ethyl-1-pentene

Cat. No.: B13815229
CAS No.: 3404-71-5
M. Wt: 98.19 g/mol
InChI Key: TWCRBBJSQAZZQB-UHFFFAOYSA-N
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Description

2-Ethyl-1-pentene is an organic compound with the molecular formula C7H14 . It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. The structure of this compound consists of a pentene chain with an ethyl group attached to the second carbon atom. This compound is also known by its IUPAC name, 2-Ethylpent-1-ene .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-1-pentene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 2-ethyl-1-pentanol using an acid catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Alkylation of Alkenes: Another method involves the alkylation of 1-pentene with ethyl halides in the presence of a strong base like sodium amide.

Industrial Production Methods

Industrial production of this compound often involves the catalytic cracking of hydrocarbons. This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. Catalysts such as zeolites are commonly used to enhance the efficiency of the cracking process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium or platinum results in the formation of 2-ethylpentane.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, leading to the formation of dihalogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Halogens like bromine (Br2) or chlorine (Cl2) in the presence of light or a catalyst.

Major Products Formed

Scientific Research Applications

2-Ethyl-1-pentene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-pentene in chemical reactions involves the interaction of its double bond with various reagents. For example, in electrophilic addition reactions, the double bond acts as a nucleophile, attacking electrophilic species such as halogens or hydrogen ions. This leads to the formation of intermediate carbocations, which then react with nucleophiles to form the final products .

Comparison with Similar Compounds

2-Ethyl-1-pentene can be compared with other alkenes such as:

    1-Pentene: Similar in structure but lacks the ethyl group.

    2-Methyl-1-pentene: Has a methyl group instead of an ethyl group.

    3-Methyl-1-pentene: The methyl group is attached to the third carbon atom.

The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions .

Properties

IUPAC Name

3-methylidenehexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-6-7(3)5-2/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWCRBBJSQAZZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871024
Record name 3-Methylidenehexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3404-71-5
Record name 3-Methylidenehexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90871024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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